molecular formula C17H20N6O B11292740 N-(4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11292740
M. Wt: 324.4 g/mol
InChI Key: LQCPCMCPKWSEDT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with 1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine under specific conditions . The reaction typically requires the use of solvents such as N,N-dimethylformamide and catalysts like N,N-diisopropylethylamine . The mixture is stirred at elevated temperatures until the reaction is complete, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

N-(4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to N-(4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

This compound stands out due to its unique structure and specific kinase inhibition profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H20N6O/c1-22-16-14(11-18-22)15(19-12-5-7-13(24-2)8-6-12)20-17(21-16)23-9-3-4-10-23/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,20,21)

InChI Key

LQCPCMCPKWSEDT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)N4CCCC4

Origin of Product

United States

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